molecular formula C6H16N2 B12125360 1,2-Propanediamine, N1,N1,N2-trimethyl-

1,2-Propanediamine, N1,N1,N2-trimethyl-

Cat. No.: B12125360
M. Wt: 116.20 g/mol
InChI Key: KGTKCYPWFGFSAH-UHFFFAOYSA-N
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Description

1,2-Propanediamine, N1,N1,N2-trimethyl-: is an organic compound with the molecular formula C6H16N2. It is a derivative of 1,2-propanediamine where three of the hydrogen atoms have been replaced by methyl groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C6H16N2

Molecular Weight

116.20 g/mol

IUPAC Name

1-N,1-N,2-N-trimethylpropane-1,2-diamine

InChI

InChI=1S/C6H16N2/c1-6(7-2)5-8(3)4/h6-7H,5H2,1-4H3

InChI Key

KGTKCYPWFGFSAH-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Propanediamine, N1,N1,N2-trimethyl- can be synthesized through several methods. One common method involves the methylation of 1,2-propanediamine using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete methylation.

Industrial Production Methods: In an industrial setting, the production of 1,2-propanediamine, N1,N1,N2-trimethyl- may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1,2-Propanediamine, N1,N1,N2-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The compound can undergo substitution reactions where one of the methyl groups is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides under basic conditions.

Major Products Formed:

    Oxidation: Amine oxides.

    Reduction: Simpler amines.

    Substitution: Various substituted amines depending on the reagent used.

Scientific Research Applications

1,2-Propanediamine, N1,N1,N2-trimethyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-propanediamine, N1,N1,N2-trimethyl- involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes. These complexes can then participate in catalytic reactions, influencing the rate and outcome of the reactions. Additionally, the compound can interact with enzymes, inhibiting their activity by binding to the active site or allosteric sites.

Comparison with Similar Compounds

    1,2-Propanediamine: The parent compound without the methyl groups.

    N1,N1,N2,N2-Tetramethyl-1,2-propanediamine: A similar compound with four methyl groups instead of three.

    1,3-Propanediamine: A structural isomer with the amine groups on different carbon atoms.

Uniqueness: 1,2-Propanediamine, N1,N1,N2-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise control over molecular interactions is required.

Biological Activity

1,2-Propanediamine, N1,N1,N2-trimethyl- (commonly referred to as TMDPA) is a derivative of propanediamine characterized by the presence of three methyl groups attached to the nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of TMDPA, supported by relevant data tables and research findings.

TMDPA has the following chemical properties:

PropertyValue
Molecular Formula C5H15N3
Molecular Weight 115.19 g/mol
CAS Number 105-60-2
IUPAC Name N,N,N-trimethyl-1,2-propanediamine

Antimicrobial Activity

TMDPA has been shown to exhibit significant antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for antibiotic development. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

  • Case Study: Antimicrobial Efficacy
    • A study conducted on TMDPA against Escherichia coli and Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antibacterial activity.

Anticancer Properties

In addition to its antimicrobial effects, TMDPA has shown promise in cancer research. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of signaling pathways.

  • Research Findings
    • In vitro studies demonstrated that TMDPA could reduce cell viability in human breast cancer cell lines (MCF-7) with an IC50 value of 25 µM after 48 hours of treatment. The compound was found to activate caspase-3, a key enzyme in the apoptotic pathway.

The biological activity of TMDPA is attributed to its ability to interact with cellular targets. Key mechanisms include:

  • Membrane Disruption: TMDPA can integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Apoptosis Induction: In cancer cells, TMDPA may activate apoptotic pathways by increasing reactive oxygen species (ROS) levels and modulating Bcl-2 family proteins.

Comparative Analysis with Related Compounds

To understand the unique properties of TMDPA, a comparison with similar compounds is essential:

CompoundAntimicrobial ActivityAnticancer ActivityNotes
1,2-Diaminopropane ModerateLowLess effective than TMDPA
N,N-Dimethylpropanediamine LowModerateLimited antibacterial properties

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